4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fused pyridine and pyrimidine ring system, and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclative condensation of 2-aminopyridine with various carbonyl compounds. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, chelating essential metal ions and preventing the catalytic activity .
Comparison with Similar Compounds
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- 4-oxo-4H-1-benzopyran-2-carboxylic acid
- 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid is unique due to its fused pyridine-pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to form stable chelates with metal ions and its potential as an antiviral agent make it particularly noteworthy .
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-6(9(13)14)10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYDXJQNAKVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702283 |
Source
|
Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297768-93-5 |
Source
|
Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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